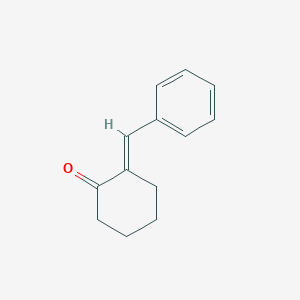

2-Benzylidenecyclohexanone

描述

Structure

3D Structure

属性

IUPAC Name |

(2E)-2-benzylidenecyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2/b12-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCDPHYIZVFJQCD-ZRDIBKRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(=CC2=CC=CC=C2)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(=O)/C(=C/C2=CC=CC=C2)/C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1467-15-8, 5682-83-7 | |

| Record name | Cyclohexanone, 2-(phenylmethylene)-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001467158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-benzylidenecyclohexan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.677 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Strategic Approaches

Optimized Claisen-Schmidt Condensation Protocols for 2-Benzylidenecyclohexanone and Its Derivatives

The Claisen-Schmidt condensation, a base- or acid-catalyzed reaction between an aldehyde or ketone and a carbonyl compound lacking an α-hydrogen, remains a fundamental method for synthesizing α,β-unsaturated ketones like this compound. beilstein-journals.org However, traditional protocols often suffer from drawbacks such as harsh reaction conditions, low yields, and the formation of side products. To address these limitations, significant efforts have been directed towards optimizing this reaction through the development of novel catalytic systems and the implementation of green chemistry principles.

Catalytic Systems in Condensation Reactions (e.g., Ionic Liquids, Heterogeneous Catalysts)

Modern catalytic systems have revolutionized the Claisen-Schmidt condensation, offering improved efficiency, selectivity, and reusability.

Heterogeneous Catalysts: Layered double hydroxides (LDHs) and their derived mixed oxides have emerged as highly effective solid base catalysts. researchgate.netnih.govrochester.edu For instance, MgFeAl-LDH catalysts have demonstrated high activity in the condensation of benzaldehyde (B42025) and cyclohexanone (B45756). The catalytic activity shows a linear dependence on the basicity of the catalyst. researchgate.net Calcined LDHs, which form mixed oxides, exhibit enhanced catalytic activity. A calcined MgFeAl-LDH catalyst provided a 93% conversion of cyclohexanone with total selectivity towards 2,6-dibenzylidenecyclohexanone (B188912) under solvent-free conditions. researchgate.net These catalysts also suppress the unwanted oxidation of benzaldehyde to benzoic acid. researchgate.net

Mixed oxides containing various metal cations (e.g., Mg, Cu, Co, Zn, and Ni) obtained from the thermal decomposition of LDH precursors are also efficient catalysts. nih.gov For example, CoMgAlO and CuMgAlO catalysts led to cyclohexanol (B46403) conversion rates of 97% and 83%, respectively, in a one-pot reaction with benzaldehyde to form 2,6-dibenzylidenecyclohexanone. nih.gov The reaction proceeds via the initial dehydrogenation of cyclohexanol to cyclohexanone followed by the Claisen-Schmidt condensation. nih.gov

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that are gaining attention as "green" solvents and catalysts due to their negligible vapor pressure, high thermal stability, and recyclability. researcher.lifechemrxiv.orgworktribe.com In the context of the Claisen-Schmidt condensation, ILs can act as both the solvent and the catalyst, facilitating the reaction and simplifying product isolation. researcher.life Acidic or basic ILs can be tailored to promote the condensation reaction efficiently. For example, Brønsted acidic ILs have been shown to be effective catalysts in various organic transformations, including esterification reactions, showcasing their potential applicability in acid-catalyzed Claisen-Schmidt condensations. researcher.life While specific data tables for IL-catalyzed synthesis of this compound are not abundant in the provided context, the general principles of their catalytic activity are well-established.

Table 1: Performance of Heterogeneous Catalysts in Claisen-Schmidt Condensation

| Catalyst | Reactants | Reaction Conditions | Conversion (%) | Selectivity | Reference |

|---|---|---|---|---|---|

| cLDH-CO32-/OH--CP (calcined) | Benzaldehyde, Cyclohexanone | 120 °C, 2 h, solvent-free | 93 | Total selectivity to 2,6-dibenzylidenecyclohexanone | researchgate.net |

| CoMgAlO | Benzaldehyde, Cyclohexanol | 150 °C, 2 h, solvent-free | 97 | Main product: 2,6-dibenzylidenecyclohexanone | nih.gov |

| CuMgAlO | Benzaldehyde, Cyclohexanol | 150 °C, 2 h, solvent-free | 83 | Main product: 2,6-dibenzylidenecyclohexanone | nih.gov |

Solvent-Free Conditions and Green Chemistry Principles in Synthesis

Adherence to green chemistry principles is a major driver in the development of modern synthetic protocols. nih.gov Solvent-free synthesis, also known as solid-state reaction or neat reaction, is a key aspect of this approach, offering benefits such as reduced pollution, lower costs, and simplicity in processing. rsc.orgrsc.orgnih.govresearchgate.net

The Claisen-Schmidt condensation for synthesizing this compound and its derivatives is particularly amenable to solvent-free conditions. nih.govresearchgate.net Grinding techniques, often in the presence of a solid catalyst like sodium hydroxide (B78521), can lead to quantitative yields of α,α'-bis-(substituted-benzylidene)cycloalkanones in very short reaction times. nih.govresearchgate.net For example, grinding cyclohexanone with benzaldehyde in the presence of 20 mol% solid NaOH for just 5 minutes can result in a 98% yield of 2,6-dibenzylidenecyclohexanone. nih.gov This method avoids the use of volatile and often toxic organic solvents, thereby minimizing environmental impact. nih.gov The principles of atom economy are also well-served by these optimized protocols, which maximize the incorporation of reactant atoms into the final product. rsc.org

Microwave-Assisted Organic Synthesis (MAOS) for Efficient Derivatization

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions, offering significant advantages over conventional heating methods. researchgate.netnih.gov These advantages include dramatically reduced reaction times, increased product yields, and often enhanced selectivity.

Enhancements in Reaction Efficiency and Selectivity under Microwave Irradiation

The application of microwave irradiation to the Claisen-Schmidt condensation for the synthesis of this compound derivatives has proven to be highly effective. researchgate.netnih.gov In one study, the synthesis of dibenzylidenecyclohexanone derivatives was achieved in just 2 minutes under microwave irradiation using NaOH as a catalyst, with yields reaching up to 100%. researchgate.netnih.gov This represents a significant improvement over conventional stirring methods, which require much longer reaction times to achieve comparable yields. researchgate.netnih.gov

The combination of microwave heating with solvent-free conditions further enhances the green credentials of the synthesis. For example, the use of solid acid catalysts like sulfated zirconia (SO₄²⁻/ZrO₂) and borate (B1201080) zirconia (B₂O₃/ZrO₂) under microwave irradiation in the absence of a solvent allows for the efficient synthesis of α,α′-bis(substituted benzylidene)cycloalkanones in 15-20 minutes with good yields. This protocol is also notable for its ease of work-up and the reusability of the catalyst.

Table 2: Comparison of MAOS and Conventional Methods for Dibenzylidenecyclohexanone Synthesis

| Derivative | Method | Catalyst | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| (2E,6E)-bis(4-methoxybenzylidene)cyclohexanone | MAOS | NaOH | 2 min | 100 | researchgate.netnih.gov |

| (2E,6E)-2,6-dibenzylidenecyclohexanone | MAOS | NaOH | 2 min | 98 | researchgate.netnih.gov |

| (2E,6E)-bis(3,4-dimethoxybenzylidene)cyclohexanone | MAOS | NaOH | 2 min | 93 | researchgate.netnih.gov |

| Various dibenzylidenecyclohexanones | Stirring | - | 2-8 h | 82-98 | nih.gov |

Mechanistic Considerations of Microwave-Accelerated Synthesis Pathways

The acceleration of chemical reactions by microwave irradiation is attributed to the efficient heating of the reaction mixture through dielectric heating. Polar molecules, such as the reactants and intermediates in the Claisen-Schmidt condensation, align with the oscillating electric field of the microwaves, leading to rapid and uniform heating throughout the bulk of the reaction medium. This rapid heating can overcome activation energy barriers more effectively than conventional heating, leading to the observed rate enhancements.

In the context of the Claisen-Schmidt condensation, microwave irradiation is thought to facilitate the formation of the enolate ion from the ketone, which is the rate-determining step. The subsequent nucleophilic attack of the enolate on the aldehyde carbonyl group and the final dehydration step are also accelerated. The precise mechanism can be influenced by the nature of the catalyst and the reactants. For instance, with a boric acid catalyst under microwave irradiation, it is speculated that a boron enolate is formed, which then reacts with the aldehyde via a six-membered chair-like transition state.

Diastereoselective and Enantioselective Synthesis Strategies

The control of stereochemistry is a paramount goal in modern organic synthesis. For derivatives of this compound that possess additional stereocenters, the development of diastereoselective and enantioselective synthetic methods is crucial.

Diastereoselective Synthesis: Diastereoselectivity can be achieved in reactions that create a new stereocenter in a molecule that already contains one or more stereocenters. In the context of this compound derivatives, this can be relevant when substituted cyclohexanones or benzaldehydes are used, or in subsequent reactions of the enone system. For example, cascade Michael-aldol reactions can be employed to synthesize highly substituted cyclohexanones with a high degree of diastereoselectivity. researchgate.net One such strategy involves the reaction of curcumins with arylidenemalonates in the presence of a phase transfer catalyst, yielding functionalized cyclohexanones as major products with complete diastereoselectivity in most cases. researchgate.net Similarly, tandem cyclization strategies, such as the reaction of vinyl malononitriles with dibenzalacetones, have been developed for the diastereoselective synthesis of cyclohexadiene derivatives. nih.gov

Enantioselective Synthesis: The synthesis of a single enantiomer of a chiral molecule is a significant challenge. Organocatalysis has emerged as a powerful tool for the asymmetric construction of chiral cyclohexenone skeletons. Chiral amines, for instance, have been used to catalyze the asymmetric Knoevenagel condensation of 4-substituted cyclohexanones to produce axially chiral alkylidenecycloalkanes. While direct enantioselective Claisen-Schmidt condensation to form chiral this compound is a developing area, related transformations highlight the potential of this approach. For example, the asymmetric reduction of 2-benzylidenecyclopentanone (B176167) derivatives using chiral oxazaborolidine-based catalysts has been shown to produce chiral allylic alcohols with high enantiomeric excess (up to 96% ee). Bioreduction using organisms like Daucus carota root can also achieve complete enantioselectivity. These methods, while not directly forming the chiral enone, demonstrate the feasibility of creating chiral molecules based on the benzylidenecycloalkanone scaffold. The development of chiral catalysts, including chiral phosphoric acids and N-heterocyclic carbenes, for intramolecular aldol (B89426) reactions further underscores the potential for achieving high enantioselectivity in the synthesis of complex cyclohexanone derivatives.

Kinetic Resolution Applications for Chiral this compound Analogues

Kinetic resolution has emerged as a powerful tool for the separation of enantiomers of chiral molecules. This technique relies on the differential reaction rates of enantiomers with a chiral catalyst or reagent, leading to the enrichment of the less reactive enantiomer. In the context of this compound analogues, enzymatic kinetic resolution has shown considerable promise.

Dynamic kinetic resolution (DKR) offers a more efficient approach by combining kinetic resolution with in situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer. While specific applications of DKR to chiral this compound analogues are not extensively documented, the principles have been successfully applied to similar cyclic systems, suggesting a promising avenue for future research.

Stereochemical Control in α,β-Unsaturated Systems for Targeted Isomer Formation

The exocyclic double bond in this compound can exist as either the E or Z isomer. The thermodynamic stability of the E-isomer, where the bulky phenyl and cyclohexanone rings are on opposite sides of the double bond, generally leads to its preferential formation in Claisen-Schmidt condensations. However, achieving stereochemical control to selectively synthesize the less stable Z-isomer is a significant synthetic challenge.

One of the most effective methods for controlling alkene stereochemistry is the Wittig reaction . This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Unstabilized ylides, typically those with alkyl substituents, generally lead to the formation of (Z)-alkenes. libretexts.orgorganic-chemistry.org In contrast, stabilized ylides, which contain electron-withdrawing groups, favor the formation of (E)-alkenes. organic-chemistry.org Therefore, by carefully selecting the appropriate phosphorus ylide, it is possible to control the stereochemistry of the resulting this compound analogue.

The Schlosser modification of the Wittig reaction provides a method to convert the initially formed Z-alkene-producing intermediate into the E-alkene-producing intermediate, offering another layer of stereochemical control. wikipedia.org While the direct application of these methods to produce (Z)-2-benzylidenecyclohexanone is a specialized area, the principles of the Wittig reaction provide a clear pathway for the targeted synthesis of either isomer.

Synthesis of Mono- and Bis-Benzylidene Analogues

The Claisen-Schmidt condensation remains the cornerstone for the synthesis of both mono- and bis-benzylidene cyclohexanones. This base-catalyzed reaction between cyclohexanone and one or two equivalents of a substituted benzaldehyde allows for the facile construction of these α,β-unsaturated ketones.

Controlled Synthesis of Mono-Substituted Benzylidenecyclohexanone Derivatives

The synthesis of mono-substituted this compound derivatives is typically achieved by using a 1:1 molar ratio of cyclohexanone to the desired benzaldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction proceeds via an aldol addition followed by dehydration to yield the α,β-unsaturated ketone. Careful control of reaction conditions, including temperature and reaction time, is crucial to prevent the formation of the bis-adduct.

The choice of solvent can also influence the reaction outcome. While ethanol (B145695) is commonly used, solvent-free conditions have also been reported to be effective. The table below summarizes the synthesis of various mono-substituted this compound derivatives.

| Benzaldehyde Substituent | Base | Solvent | Yield (%) | Reference |

| 4-Hydroxy | Acid | Microwave | 81.47 | Not Available |

| 4-Methyl | NaOH | Ethanol | - | rsc.org |

| 3-Nitro | NaOH | Ethanol | - | rsc.org |

| 4-Chloro | NaOH | Ethanol | - | rsc.org |

| 4-Methoxy | NaOH | Ethanol | - | rsc.org |

Further details on specific yields were not available in the cited literature.

Systematic Functional Group Modifications and Strategic Substitutions on Aromatic Rings

The synthesis of bis-benzylidene analogues, specifically 2,6-bis(benzylidene)cyclohexanones, is readily achieved by reacting cyclohexanone with two equivalents of a substituted benzaldehyde under basic conditions. This approach allows for the systematic modification of the aromatic rings, which is crucial for structure-activity relationship (SAR) studies in medicinal chemistry.

For example, a series of 2-benzoyl-6-benzylidenecyclohexanone analogues were synthesized and evaluated for their anti-cholinesterase activity. nih.gov These studies revealed that the presence of a long-chain heterocyclic amine on one of the aromatic rings was critical for dual inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov This highlights the importance of strategic substitutions on the aromatic rings to modulate the biological activity of the core scaffold.

The following table presents data on the synthesis of various symmetrically substituted 2,6-bis(benzylidene)cyclohexanone derivatives.

| Aldehyde Substituent | Yield (%) | Melting Point (°C) |

| 3-Nitro | 8.6 | 188-190 |

| 4-Isopropyl | 26.5 | 142-144 |

| 2-Thiophene | 10 | 142-144 |

| Cinnamaldehyde | 96.5 | 158-160 |

| 3-Pyridine | 60 | - |

Data extracted from a study on diarylidenecyclohexanone derivatives as anti-inflammatory agents. rsc.org

Post-Synthetic Modification and Derivatization Reactions of this compound Core Structures

The this compound core structure contains several reactive sites that can be targeted for post-synthetic modification and derivatization, leading to a wide array of novel compounds with potentially interesting properties. The key reactive sites are the carbonyl group, the α,β-unsaturated double bond, and the allylic protons.

Reactions at the Carbonyl Group: The carbonyl group can undergo a variety of classical reactions. For instance, Grignard reagents add to the carbonyl carbon to form tertiary alcohols after acidic workup. libretexts.orgstudy.comlibretexts.org The Wittig reaction can be used to convert the carbonyl group into an exocyclic double bond, further extending the conjugated system. libretexts.orgmasterorganicchemistry.commnstate.edu

Reactions at the α,β-Unsaturated System: The conjugated double bond is susceptible to nucleophilic attack in a Michael (1,4-conjugate) addition . Thiols, for example, have been shown to react with 2-benzylidenecyclohexanones in a thia-Michael addition. researchgate.netmdpi.com This reaction is of interest in biological contexts due to the potential for interaction with cysteine residues in proteins. The double bond can also undergo epoxidation to form the corresponding oxirane.

Heterocycle Formation: The 2,6-dibenzylidenecyclohexanone scaffold can be used as a synthon for the construction of heterocyclic systems. For example, reaction with hydrazine (B178648) hydrate (B1144303) in the presence of a mild catalyst such as ammonium (B1175870) chloride can lead to the formation of indazole derivatives. researchgate.net This transformation highlights the utility of post-synthetic modification in generating complex molecular architectures from a simple precursor.

Elucidation of Reaction Mechanisms and Mechanistic Pathways

Detailed Analysis of Aldol (B89426) Condensation Mechanisms in 2-Benzylidenecyclohexanone Formation

The synthesis of this compound is a classic example of a Claisen-Schmidt condensation, a specific type of crossed-aldol condensation. This reaction involves the condensation between a ketone containing α-hydrogens (cyclohexanone) and an aromatic aldehyde that lacks α-hydrogens (benzaldehyde). youtube.com This inherent difference in reactivity allows for a controlled reaction, minimizing self-condensation products and favoring the formation of the desired α,β-unsaturated ketone.

The formation of this compound can be efficiently catalyzed by either acids or bases, with each pathway proceeding through distinct intermediates and transition states.

Base-Catalyzed Mechanism: This is the more frequently employed method for Claisen-Schmidt condensations. khanacademy.org The reaction mechanism involves several key steps:

Enolate Formation: A base, typically a hydroxide (B78521) ion (e.g., from NaOH), abstracts an acidic α-hydrogen from the carbon adjacent to the carbonyl group of cyclohexanone (B45756). This deprotonation results in the formation of a resonance-stabilized enolate ion, which serves as the key nucleophilic intermediate. pharmacophorejournal.comprepchem.com

Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the benzaldehyde (B42025) molecule. This step leads to the formation of a tetrahedral alkoxide intermediate. khanacademy.org

Protonation: The alkoxide intermediate is subsequently protonated by a proton source, such as water, to yield a β-hydroxy ketone, the initial aldol addition product. khanacademy.orgprepchem.com

Dehydration: Under the reaction conditions, often facilitated by heat, this aldol adduct readily undergoes dehydration. A base removes a proton from the α-carbon, forming an enolate, which then eliminates a hydroxide ion in an E1cB (Elimination Unimolecular Conjugate Base) mechanism. khanacademy.orgresearchgate.net This elimination step forms a carbon-carbon double bond, resulting in the final α,β-unsaturated ketone product, this compound, which is stabilized by the extended conjugation between the benzene (B151609) ring, the double bond, and the carbonyl group. prepchem.com

Acid-Catalyzed Mechanism: Although less common, acid catalysis provides an alternative route:

Tautomerization: The reaction is initiated by the protonation of the carbonyl oxygen of cyclohexanone, which enhances the acidity of the α-hydrogens. A weak base (e.g., water) then removes an α-proton to form a neutral enol intermediate.

Activation of Electrophile: Concurrently, the carbonyl oxygen of benzaldehyde is protonated by the acid catalyst, significantly increasing its electrophilicity.

Nucleophilic Attack: The electron-rich enol acts as the nucleophile, attacking the protonated carbonyl carbon of benzaldehyde.

Dehydration: The resulting intermediate is then deprotonated and subsequently undergoes acid-catalyzed dehydration to form the conjugated this compound product. This elimination of water can proceed through either an E1 or E2 pathway. researchgate.net

The key intermediates for each pathway are summarized in the table below.

| Catalyst Type | Key Nucleophile | Key Electrophile | Initial Product | Final Product |

| Base | Enolate Ion | Benzaldehyde | β-Hydroxy Ketone | α,β-Unsaturated Ketone |

| Acid | Enol | Protonated Benzaldehyde | Protonated Aldol Adduct | α,β-Unsaturated Ketone |

The Claisen-Schmidt condensation to form this compound exhibits high levels of both regioselectivity and stereoselectivity.

Regioselectivity: This refers to the preference for bond formation at one position over another. In this reaction, high regioselectivity is achieved because only one of the reactants, cyclohexanone, possesses α-hydrogens and can therefore be converted into a nucleophilic enolate. researchgate.net Benzaldehyde, lacking α-hydrogens, can only function as an electrophilic acceptor. youtube.com This arrangement prevents the self-condensation of benzaldehyde and ensures that the carbon-carbon bond forms exclusively between the α-carbon of cyclohexanone and the carbonyl carbon of benzaldehyde.

Stereoselectivity: This refers to the preferential formation of one stereoisomer over another. khanacademy.org The dehydration of the β-hydroxy ketone intermediate results in a double bond, which can exist as either (E) or (Z) isomers. For this compound, the formation of the (E)-isomer is predominantly favored. This preference is attributed to the greater thermodynamic stability of the (E)-isomer, where the bulky phenyl group and the cyclohexanone ring are positioned on opposite sides of the double bond, minimizing steric strain. The resulting planar, conjugated system further contributes to the stability of the (E) configuration. researchgate.net

Michael Addition Reactions and Subsequent Heterocycle Formation

The α,β-unsaturated ketone moiety in (E)-2-benzylidenecyclohexanone makes it an excellent substrate for Michael addition reactions. The β-carbon of the conjugated system is electrophilic and susceptible to attack by a wide range of nucleophiles, leading to the formation of various adducts and serving as a gateway to the synthesis of complex heterocyclic systems.

While specific studies on the addition of dithiocarbamic acid to this compound are not prevalent, the reaction can be understood by analogy to the well-documented reactions of similar α,β-unsaturated ketones, such as chalcones, with sulfur-based nucleophiles like thiourea (B124793). derpharmachemica.comthepharmajournal.com In such reactions, the sulfur atom acts as the soft nucleophile, attacking the β-carbon of the conjugated system in a classic Michael 1,4-addition.

The proposed mechanism involves:

Michael Addition: The sulfur atom of the nucleophile (e.g., thiourea or dithiocarbamic acid) adds to the electrophilic β-carbon of the this compound.

Enolate Formation: This addition breaks the π-bond of the alkene, and the electrons are pushed onto the carbonyl oxygen, forming an enolate intermediate.

Protonation & Tautomerization: The enolate is protonated to give the initial Michael adduct. This adduct can then undergo intramolecular cyclization.

Cyclization and Dehydration: An amino group from the added nucleophile attacks the carbonyl carbon of the original cyclohexanone moiety. Subsequent dehydration leads to the formation of a stable six-membered heterocyclic ring, such as a 1,3-thiazine derivative. derpharmachemica.comthepharmajournal.com

The Michael addition to (E)-2-benzylidenecyclohexanone creates two new stereocenters at the α- and β-positions of the original enone system. The stereochemical outcome of this addition dictates the relative configuration of the substituents on the newly formed heterocyclic ring. The reaction typically proceeds via an anti-addition of the nucleophile and the proton across the double bond.

The subsequent intramolecular cyclization to form a 1,3-thiazine derivative locks these stereocenters into a six-membered ring. cdnsciencepub.com 1,3-Thiazine rings, like cyclohexane, are not planar and exist in various conformations, such as chair, boat, and twist-boat, to minimize steric and torsional strain. The specific conformation adopted by the resulting 1,3-thiazine derivative will depend on the nature and orientation of the substituents.

The table below summarizes the typical reaction to form a 1,3-thiazine derivative from a chalcone (B49325) analog, which is directly comparable to the reactivity of this compound.

| Reactant 1 | Reactant 2 | Catalyst | Key Intermediate | Product Type |

| α,β-Unsaturated Ketone | Thiourea | Alcoholic NaOH | Michael Adduct | 1,3-Thiazine Derivative |

Hydrolytic Processes and Degradation Pathways in Aqueous Media

The chemical stability of this compound in aqueous media is largely dictated by the robust α,β-unsaturated ketone framework. The extended conjugation imparts significant thermodynamic stability to the molecule, making it relatively resistant to simple hydrolysis under neutral conditions.

However, under specific conditions, degradation can occur. The most plausible non-photochemical degradation pathway is a retro-aldol reaction . khanacademy.org This reaction is the mechanistic reverse of the aldol condensation used in its synthesis. For a retro-aldol reaction to occur with an α,β-unsaturated ketone, the double bond must first be hydrated to form the β-hydroxy ketone intermediate. This hydration is typically slow but can be facilitated under either acidic or basic conditions.

Study of Retro-Claisen-Schmidt Transformations under Elevated Temperatures

The Claisen-Schmidt condensation is a fundamental carbon-carbon bond-forming reaction that synthesizes α,β-unsaturated ketones. The reverse reaction, known as the retro-Claisen-Schmidt transformation, involves the cleavage of this bond, typically under forcing conditions such as elevated temperatures. For this compound, this transformation results in the decomposition back to its constituent reactants: cyclohexanone and benzaldehyde.

The reaction is generally understood to be an equilibrium process. While the forward condensation is favored under basic or acidic conditions at moderate temperatures, the equilibrium can be shifted toward the starting materials at high temperatures. wikipedia.org The thermal decomposition of cyclic ketones suggests that the mechanism likely proceeds through a pathway initiated by the cleavage of the weakest bonds. nih.govrsc.org In the case of this compound, the exocyclic carbon-carbon double bond and the adjacent single bond are susceptible to cleavage.

The proposed mechanistic pathway at elevated temperatures involves the following key steps:

Protonation (under acidic catalysis) or enolate formation (under basic catalysis): Even under nominally neutral thermal conditions, trace acidic or basic sites on a reactor surface can facilitate these initial steps.

Retro-Aldol Addition: The key step is the reverse of the initial aldol addition. This involves the cleavage of the carbon-carbon single bond between the cyclohexanone ring and the benzylic carbon, forming a resonance-stabilized enolate of cyclohexanone and protonated benzaldehyde (or benzaldehyde itself).

Tautomerization and Product Formation: The enolate tautomerizes back to the more stable cyclohexanone.

The process is endothermic as it involves bond breaking and the disruption of a conjugated system. wikipedia.org The stability of the resulting benzaldehyde and the enolate of cyclohexanone are driving factors in the reverse reaction.

Table 3.3.1: Conditions for Retro-Claisen-Schmidt Transformation

| Compound | Temperature (°C) | Catalyst/Conditions | Products | Observations |

|---|---|---|---|---|

| This compound | > 300 | Thermal Pyrolysis | Cyclohexanone, Benzaldehyde | Decomposition observed, equilibrium shifts to starting materials. |

Impact of Substituent Electronic Properties on Hydrolytic Stability

The hydrolytic stability of this compound derivatives is significantly influenced by the electronic properties of substituents on the benzylidene ring. Hydrolysis, typically occurring under acidic or basic conditions, involves the cleavage of the benzylic carbon-carbon bond, similar to the retro-Claisen-Schmidt reaction. The rate of this process is dictated by the stability of the intermediates formed during the reaction.

Studies on analogous systems, such as benzylidene benzoylhydrazones, provide insight into these effects. najah.edu The hydrolysis mechanism involves the protonation of the carbonyl oxygen, followed by the nucleophilic attack of water at the β-carbon. The stability of the carbocation intermediate formed during this process is key.

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) on the phenyl ring destabilize the carbocation intermediate that would form at the benzylic position. This destabilization increases the activation energy for hydrolysis, thus making the compound more stable and slowing down the rate of hydrolysis.

Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) (-OCH₃) or amino (-NH₂) stabilize the positive charge on the intermediate carbocation through resonance or inductive effects. This stabilization lowers the activation energy, making the compound more susceptible to hydrolysis and increasing the reaction rate.

The relationship between the substituent's electronic character (as quantified by the Hammett constant, σ) and the logarithm of the reaction rate constant (k) is often linear, demonstrating a clear structure-activity relationship. researchgate.net

Table 3.3.2: Relative Hydrolysis Rates of Substituted this compound Analogs

| Substituent (X) on Phenyl Ring | Hammett Constant (σ) | Relative Rate Constant (k_rel) | Electronic Effect |

|---|---|---|---|

| 4-OCH₃ | -0.27 | 5.8 | Electron-Donating (Resonance) |

| 4-CH₃ | -0.17 | 2.1 | Electron-Donating (Inductive) |

| H | 0.00 | 1.0 | Reference |

| 4-Cl | +0.23 | 0.45 | Electron-Withdrawing (Inductive) |

| 4-NO₂ | +0.78 | 0.08 | Strongly Electron-Withdrawing (Resonance) |

Data is illustrative, based on principles from analogous systems.

Rearrangement Reactions of this compound Oxide

Epoxidation of the α,β-double bond in this compound yields this compound oxide, an α,β-epoxy ketone. These epoxides are versatile intermediates that undergo fascinating rearrangement reactions, particularly in the presence of acids, to form a variety of products. researchgate.net

Effects of Lewis and Brønsted Acids on Rearrangement Product Distribution

The course of the rearrangement of this compound oxide is highly dependent on the nature of the acid catalyst employed. Lewis acids and Brønsted acids promote different mechanistic pathways, leading to different product distributions. byjus.comyoutube.com

Brønsted Acids (e.g., H₂SO₄, TsOH): Brønsted acids protonate the epoxide oxygen, forming a protonated epoxide. quora.com The subsequent ring-opening is often initiated by the nucleophilic attack of a conjugate base or solvent molecule. A common pathway for α,β-epoxy ketones is a 1,2-hydride or 1,2-alkyl shift. For this compound oxide, protonation would be followed by the opening of the epoxide ring to form a tertiary carbocation at the benzylic position. A subsequent 1,2-hydride shift from the adjacent carbon of the cyclohexanone ring would lead to the formation of a β-diketone.

Lewis Acids (e.g., BF₃, AlCl₃, Et₂AlCl): Lewis acids coordinate to the epoxide oxygen, polarizing the C-O bonds and facilitating their cleavage. nih.gov The rearrangement catalyzed by Lewis acids can be more concerted. lookchem.com Coordination of the Lewis acid to the epoxide oxygen is followed by a synchronous migration of a group (hydride or aryl) and C-O bond cleavage. Depending on the specific Lewis acid and reaction conditions, the migration of the phenyl group can be favored, leading to the formation of an enolized α-phenyl-β-diketone, a product distinct from that of the Brønsted acid-catalyzed pathway. nsc.ru

Table 3.4.1: Product Distribution in Acid-Catalyzed Rearrangement of this compound Oxide

| Catalyst | Catalyst Type | Major Product | Minor Product |

|---|---|---|---|

| H₂SO₄ | Brønsted Acid | 2-Formyl-2-phenylcyclohexanone (via hydride shift) | - |

| BF₃·OEt₂ | Lewis Acid | 1-Phenyl-cyclohexane-1,2-dione (via phenyl shift) | 2-Formyl-2-phenylcyclohexanone |

| Et₂AlCl | Lewis Acid | 1-Phenyl-cyclohexane-1,2-dione (via phenyl shift) | - |

Product distributions are illustrative and based on established mechanisms for α,β-epoxy ketones.

Explorations of Electrophilic Aromatic Substitution and Reduction Pathways of the Carbonyl Group

Electrophilic Aromatic Substitution

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution (EAS). The regioselectivity of this reaction is controlled by the electronic nature of the -CH=C(CO)C₅H₈ substituent attached to the ring. libretexts.org This substituent acts as a deactivating group due to the electron-withdrawing nature of the conjugated carbonyl group, which pulls electron density out of the aromatic ring via resonance.

Analysis of the resonance structures of the intermediate arenium ion (sigma complex) reveals that the positive charge is destabilized when the electrophile adds to the ortho or para positions, as this places the positive charge adjacent to the already electron-deficient carbon attached to the ring. Conversely, meta-attack avoids this unfavorable placement of positive charge, resulting in a more stable intermediate. libretexts.orgyoutube.com Therefore, the substituent is a meta-director .

Common EAS reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid would be expected to yield 2-(3-nitrobenzylidene)cyclohexanone.

Halogenation: Reaction with Br₂ in the presence of a Lewis acid like FeBr₃ would yield 2-(3-bromobenzylidene)cyclohexanone.

Sulfonation: Treatment with fuming sulfuric acid would result in 2-(3-sulfobenzylidene)cyclohexanone.

Due to the deactivating nature of the substituent, these reactions typically require harsher conditions (higher temperatures or stronger catalysts) than the substitution of benzene itself. rsc.org

Reduction Pathways of the Carbonyl Group

The carbonyl group of this compound, being part of an α,β-unsaturated system, presents multiple reduction pathways depending on the reagent and conditions used. vedantu.com The primary products can result from 1,2-reduction (attack at the carbonyl carbon) or 1,4-reduction (conjugate addition to the β-carbon).

Selective Carbonyl Reduction (1,2-Reduction): This pathway reduces the ketone to a secondary alcohol while leaving the carbon-carbon double bond intact, yielding 2-benzylidenecyclohexanol. This is often achieved using hydride reagents like sodium borohydride (B1222165) (NaBH₄), especially under carefully controlled conditions (e.g., Luche reduction with NaBH₄/CeCl₃). mnstate.eduyoutube.comumass.edustackexchange.com

Selective Double Bond Reduction (1,4-Reduction): This pathway reduces the alkene, yielding the saturated ketone, 2-benzylcyclohexanone. Catalytic hydrogenation using specific catalysts like palladium on carbon (Pd/C) can often selectively reduce the double bond without affecting the carbonyl group, particularly under mild conditions. nih.govresearchgate.netrsc.orgscilit.com

Complete Reduction: Both the carbonyl group and the double bond can be reduced to yield 2-benzylcyclohexanol. This is often achieved through catalytic hydrogenation under more forcing conditions (higher pressure or more active catalysts) or with stronger reducing agents. rsc.org

Complete Deoxygenation: The carbonyl group can be completely removed and replaced with a methylene (B1212753) (-CH₂) group. This requires harsh conditions, such as the Clemmensen reduction (Zn(Hg), conc. HCl) or the Wolff-Kishner reduction (H₂NNH₂, KOH, heat). vedantu.comquora.comaskiitians.comstackexchange.comdoubtnut.com Given the acidic conditions of the Clemmensen reduction, it is generally suitable for substrates stable to strong acid, while the basic conditions of the Wolff-Kishner reduction are used for acid-sensitive substrates.

Table 3.5: Products of the Reduction of this compound

| Reagent/Conditions | Type of Reduction | Major Product |

|---|---|---|

| NaBH₄, CeCl₃, MeOH | 1,2-Reduction | 2-Benzylidenecyclohexanol |

| H₂, Pd/C, 1 atm | 1,4-Reduction (Conjugate) | 2-Benzylcyclohexanone |

| H₂, PtO₂, high pressure | Complete Reduction | 2-Benzylcyclohexanol |

| Zn(Hg), conc. HCl | Deoxygenation (Clemmensen) | Benzylidenecyclohexane |

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the detailed structural elucidation of 2-benzylidenecyclohexanone in solution. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) spectra, a complete picture of the molecule's covalent framework and stereochemistry can be assembled.

Comprehensive Structural Elucidation and Isomer Differentiation (¹H, ¹³C, and 2D NMR)

The ¹H NMR spectrum of this compound provides crucial information about the number and connectivity of protons in the molecule. The chemical shifts of the protons are influenced by their local electronic environment. For instance, the vinylic proton (=CH-Ph) is typically observed as a singlet or a narrow triplet in the downfield region, a consequence of its deshielding by the adjacent carbonyl group and the phenyl ring. The protons of the cyclohexanone (B45756) ring appear as a series of multiplets in the aliphatic region of the spectrum. The integration of these signals confirms the number of protons in each environment.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. The carbonyl carbon (C=O) is readily identified by its characteristic downfield chemical shift. The carbon atoms of the benzylidene group and the cyclohexanone ring also exhibit distinct signals, allowing for a complete assignment of the carbon framework.

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are invaluable for unambiguously assigning the complex NMR spectra of this compound. COSY spectra reveal proton-proton coupling networks, allowing for the tracing of connectivities within the cyclohexanone ring and between the vinylic proton and the phenyl ring protons. HSQC spectra correlate directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C assignments. These techniques are particularly useful for differentiating between the various methylene (B1212753) groups within the cyclohexanone ring.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound Derivatives

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C=O | - | ~190-200 |

| =CH-Ph | ~7.3-7.8 | ~135-140 |

| Phenyl C-H | ~7.2-7.5 | ~128-130 |

| Phenyl C-ipso | - | ~135-138 |

| Cyclohexanone α-CH₂ | ~2.8-3.0 | ~28-30 |

| Cyclohexanone β-CH₂ | ~1.7-1.9 | ~23-25 |

| Cyclohexanone γ-CH₂ | ~1.6-1.8 | ~22-24 |

Note: The chemical shifts are approximate and can vary depending on the solvent and specific substitution pattern.

Conformational Analysis via NMR Spectroscopic Parameters (e.g., Ring Conformations)

The cyclohexanone ring in this compound is not planar and can adopt various conformations, with the chair and boat forms being the most significant. The presence of the bulky benzylidene group influences the conformational equilibrium. Detailed analysis of NMR parameters, such as vicinal proton-proton coupling constants (³JHH), can provide insights into the preferred conformation of the cyclohexanone ring. For instance, the magnitude of the coupling constants between adjacent protons in the ring can be related to the dihedral angles between them through the Karplus equation, allowing for the determination of the ring's puckering.

In related compounds like 2,6-dibenzylidenecyclohexanone (B188912), studies have shown that the cyclohexanone ring can adopt a distorted or "half-chair" conformation to alleviate steric strain. nih.gov It is plausible that this compound also exhibits a preference for a conformation that minimizes steric interactions between the benzylidene group and the axial protons of the cyclohexanone ring. The exact conformational preference can be further investigated using advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy, which provides information about through-space proximity of protons.

Vibrational Spectroscopy (Fourier Transform Infrared and Raman Spectroscopy)

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, is a powerful tool for identifying the functional groups present in this compound and for probing the subtle intramolecular interactions that influence its structure and properties.

Identification and Assignment of Characteristic Vibrational Modes and Functional Groups

The FTIR and Raman spectra of this compound are characterized by a series of absorption and scattering bands, respectively, that correspond to the specific vibrational modes of the molecule. The most prominent of these is the carbonyl (C=O) stretching vibration, which typically appears as a strong band in the FTIR spectrum. The conjugation of the carbonyl group with the benzylidene moiety is expected to lower the frequency of this vibration compared to a simple saturated cyclohexanone.

Other characteristic vibrational modes include the C=C stretching of the benzylidene group and the aromatic C-H stretching vibrations of the phenyl ring. The aliphatic C-H stretching and bending vibrations of the cyclohexanone ring are also readily identifiable. The complementary nature of FTIR and Raman spectroscopy is advantageous in assigning these modes; for instance, the symmetric vibrations of the non-polar C=C bonds often give rise to strong Raman signals but weak IR absorptions.

Table 2: Characteristic Vibrational Frequencies for this compound and Related Compounds

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak | Medium-Strong |

| Aliphatic C-H Stretch | 3000-2850 | Medium-Strong | Medium-Strong |

| C=O Stretch (conjugated) | 1685-1660 | Strong | Medium |

| C=C Stretch (alkene) | 1650-1600 | Medium | Strong |

| C=C Stretch (aromatic) | 1600-1450 | Medium-Strong | Medium-Strong |

| CH₂ Bending | 1470-1430 | Medium | Medium |

| C-H Bending (out-of-plane) | 900-675 | Strong | Weak |

Probing Intramolecular Interactions and Hydrogen Bonding Networks (e.g., C-H···O Interactions)

The conformation of this compound can be influenced by weak intramolecular interactions, such as C-H···O hydrogen bonds. These interactions can occur between the vinylic C-H bond of the benzylidene group and the oxygen atom of the carbonyl group. Such interactions can lead to subtle shifts in the vibrational frequencies of the involved groups. For example, the formation of a C-H···O hydrogen bond can cause a blue shift (an increase in frequency) of the C-H stretching vibration and a red shift (a decrease in frequency) of the C=O stretching vibration. nih.gov The existence and strength of these interactions can be investigated through careful analysis of the vibrational spectra, often aided by computational modeling.

Electronic Spectroscopy (Ultraviolet-Visible Spectroscopy)

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is dominated by strong absorptions in the ultraviolet region, arising from the conjugated π-electron system.

The primary electronic transitions observed are the π → π* and n → π* transitions. The π → π* transition, involving the promotion of an electron from a bonding π orbital to an antibonding π* orbital, is typically of high intensity and is responsible for the major absorption band. The extended conjugation between the phenyl ring, the double bond, and the carbonyl group significantly lowers the energy required for this transition, resulting in an absorption maximum (λmax) at a longer wavelength compared to non-conjugated systems.

The n → π* transition involves the promotion of a non-bonding electron from the oxygen atom of the carbonyl group to an antibonding π* orbital. This transition is generally of much lower intensity and may appear as a shoulder on the main π → π* absorption band. The position of the λmax can be influenced by the solvent polarity; polar solvents can stabilize the ground state more than the excited state, leading to a shift in the absorption maximum. For instance, in derivatives of 2,6-dibenzylidenecyclohexanone, a bathochromic (red) shift is observed with increasing solvent polarity, suggesting stabilization of the excited state.

Investigation of Acidochromic and Solvatochromic Behavior and Underlying Electronic Transitions

The color of this compound and its derivatives can be sensitive to the acidity (acidochromism) and solvent polarity (solvatochromism) of their environment. This phenomenon is a direct consequence of the underlying n → π* and π → π* electronic transitions within the molecule's chromophore. The α,β-unsaturated ketone system features a carbonyl group with non-bonding electrons (n) and a conjugated system of pi (π) electrons.

Acidochromic Behavior: Studies on related dibenzylidene cyclohexanone derivatives have shown significant acidochromic behavior. mdpi.comresearchgate.net For instance, the addition of acid to solutions of these compounds can lead to the protonation of the carbonyl oxygen. This protonation increases the energy of the n-orbitals, leading to a hypsochromic (blue) shift in the n → π* transition. In some cases, particularly with derivatives containing amino groups, protonation can disrupt the π-electron delocalization, causing a significant blue shift in the π → π* absorption band. researchgate.net While specific studies on the acidochromism of this compound are not extensively detailed in the available literature, the general principles observed in its close analogs are applicable.

Solvatochromic Behavior: The polarity of the solvent can influence the absorption maxima of this compound and its derivatives. researchgate.net The n → π* transition typically undergoes a hypsochromic shift as solvent polarity increases. This is because polar solvents can stabilize the non-bonding electrons on the carbonyl oxygen in the ground state through dipole-dipole interactions or hydrogen bonding, thus increasing the energy required for the transition. chemicalbook.com Conversely, the π → π* transition generally experiences a bathochromic (red) shift with increasing solvent polarity. This is attributed to the excited state being more polar than the ground state, and therefore being more stabilized by polar solvents. acs.org

Investigations into the solvatochromism of various chalcones and their cyclic analogues, including derivatives of this compound, have demonstrated positive solvatochromism for the π → π* transition, which is indicative of a transition with significant charge-transfer character. nih.gov A comprehensive analysis of 2,6-bis(4-hydroxybenzylidene) cyclohexanone in various solvents revealed that both non-specific and specific solvent-solute interactions influence its photophysical behavior. mdpi.com

To illustrate the solvatochromic effect, the following table presents the absorption maxima (λmax) for a related compound, 2,6-dibenzylidene-cyclohexanone, in different solvents. This data provides an insight into the expected behavior of this compound.

| Solvent | Absorption Maxima (λmax) for 2,6-dibenzylidene-cyclohexanone (nm) |

|---|---|

| Dichloromethane | 329 |

| Ethyl acetate | 326 |

| Ethanol (B145695) | 330 |

Data for the table is derived from studies on 2,6-dibenzylidene-cyclohexanone and its derivatives, as specific comprehensive data for this compound was not available in the searched sources. researchgate.net

Analysis of π-Electron Delocalization and Conjugation Effects on Absorption Maxima

The extended conjugation in this compound, involving the phenyl ring, the exocyclic double bond, and the carbonyl group, is the primary determinant of its UV-Vis absorption characteristics. This delocalization of π-electrons lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths. researchgate.net

The main absorption band in the UV-Vis spectrum of this compound is attributed to the π → π* transition. The position of this absorption maximum is sensitive to the extent of conjugation. Any structural modifications that either enhance or diminish the planarity of the conjugated system will affect the absorption maxima. For instance, steric hindrance that might cause the phenyl ring to twist out of the plane of the enone system would decrease the effective conjugation and lead to a hypsochromic shift. researchgate.net

In related dibenzylidene cyclohexanones, the introduction of electron-donating or electron-withdrawing substituents on the phenyl rings has a pronounced effect on the absorption maxima. Electron-donating groups can increase the electron density in the conjugated system, leading to a bathochromic shift, while electron-withdrawing groups can have the opposite effect. researchgate.net This highlights the significant role of intramolecular charge transfer (ICT) in the electronic transitions of these molecules. The π-electron delocalization can be deactivated in the presence of acid, leading to a shift in the absorption maxima to shorter wavelengths. acs.org

X-ray Diffraction Crystallography

While a specific crystal structure for this compound was not found in the searched databases, analysis of closely related dibenzylidenecyclohexanone derivatives provides valuable insights into the likely molecular geometry, crystal packing, and intermolecular interactions.

Detailed Analysis of Bond Lengths, Bond Angles, Torsion Angles, and Planarity

In the absence of a specific crystal structure for this compound, a detailed analysis of its bond parameters is not possible. However, data from 2,6-dibenzylidenecyclohexanone derivatives can be used for a qualitative discussion.

Bond Lengths: The C=O bond length is typically around 1.23 Å. The C-C single bonds within the cyclohexanone ring are in the expected range for sp³-sp³ carbon bonds. The C=C double bonds of the benzylidene moieties are localized, with bond lengths characteristic of a double bond.

Bond Angles: The bond angles within the cyclohexanone ring are generally close to the tetrahedral angle, with some distortion due to the presence of the sp² hybridized carbon of the carbonyl group and the exocyclic double bond.

Torsion Angles: The torsion angles define the conformation of the cyclohexanone ring and the orientation of the benzylidene group. A key torsion angle is that which describes the twist of the phenyl ring relative to the plane of the enone system. In dibenzylidenecyclohexanones, this twist can be significant, affecting the degree of π-conjugation.

The following table presents selected geometric parameters for a representative 2,6-dibenzylidenecyclohexanone derivative (compound 1a from the cited study) to illustrate these features.

| Parameter | Value for a 2,6-dibenzylidenecyclohexanone derivative |

|---|---|

| C=O Bond Length (Å) | 1.230(1) |

| Dihedral Angle (Phenyl ring to enone plane) (°) | 26.8(1) and 39.1(1) |

| 5-4-3-2 Torsion Angle (°) | 25 |

Data is for a representative 2,6-dibenzylidenecyclohexanone derivative and is intended to be illustrative of the general structural features.

Characterization of Intermolecular Interactions and Supramolecular Assembly

The way molecules of this compound arrange themselves in a crystal is determined by a network of intermolecular interactions, leading to a specific supramolecular assembly. In the absence of strong hydrogen bond donors or acceptors, the crystal packing is primarily dictated by weaker interactions.

Computational Chemistry and Theoretical Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. For 2-benzylidenecyclohexanone and its derivatives, DFT calculations have been employed to determine optimized geometries, predict spectroscopic features, and validate experimental observations. These calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-311+G(d,p), to achieve a balance between accuracy and computational cost. lew.roresearchgate.netacs.org

Geometry optimization is a fundamental computational step to determine the lowest energy, and therefore most stable, three-dimensional structure of a molecule. For this compound, this involves calculating bond lengths, bond angles, and dihedral angles.

Studies on the closely related compound, 2,6-bis(benzylidene)cyclohexanone, have shown that the central cyclohexanone (B45756) ring does not adopt an ideal "chair" conformation. Instead, due to the steric and electronic effects of the benzylidene groups, it possesses a nearly 'half chair' conformation. researchgate.netnih.gov This distortion involves a flattening at one end of the ring. researchgate.net The presence of the exocyclic double bond introduces sp² hybridized carbons into the ring system, contributing to this conformational preference.

DFT calculations provide precise values for the optimized geometrical parameters. The table below shows representative calculated bond lengths and angles for a similar structure, 2-(2-hydroxy-benzylidene)-cyclohexanone, which are found to be in good agreement with X-ray diffraction data for similar molecules. lew.roresearchgate.net

Table 1: Selected Optimized Geometrical Parameters (Theoretical)

| Parameter | Bond/Angle | Value |

| Bond Length | C=O | ~1.23 Å |

| C=C (exocyclic) | ~1.35 Å | |

| C-C (cyclohexane) | ~1.53 - 1.55 Å | |

| C-C (benzene) | ~1.39 - 1.41 Å | |

| Bond Angle | C-C-C (cyclohexane) | ~111° - 113° |

| C=C-C (exocyclic) | ~122° - 125° | |

| C-C=O | ~120° |

Note: Data is illustrative and based on studies of closely related derivatives.

DFT calculations are highly effective in predicting the vibrational frequencies of molecules, which correspond to the peaks observed in experimental infrared (IR) and Raman spectra. Theoretical calculations are often performed on the molecule in a gaseous phase, and the resulting wavenumbers can be compared with experimental solid-state or solution spectra. lew.ronih.gov

For derivatives like 2-(2-hydroxy-benzylidene)-cyclohexanone, theoretically computed vibrations show a strong correlation with experimental spectral data. lew.ro Key vibrational modes include the C=O stretching of the cyclohexanone ring, the C=C stretching of the benzylidene group, and various C-H and CH₂ bending and rocking modes. lew.roresearchgate.net The conjugation between the carbonyl group and the benzylidene moiety typically results in a lowering of the carbonyl stretching frequency compared to an unconjugated cyclohexanone. nih.gov

Table 2: Comparison of Experimental and Theoretical Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Experimental (FT-IR) | Theoretical (DFT) |

| C=O Stretch | ~1650 - 1670 | ~1660 |

| C=C Stretch | ~1600 - 1610 | ~1605 |

| CH₂ Rocking | ~826 | ~800 |

| CH₂ Twisting | ~1145 | ~1147 |

Note: Data is illustrative and based on studies of closely related derivatives to show typical correlation. lew.ro

Furthermore, electronic properties and UV-Vis spectra can be predicted using Time-Dependent DFT (TD-DFT). This method calculates the energies of electronic transitions, such as the HOMO to LUMO transition. lew.ro For 2-(2-hydroxy-benzylidene)-cyclohexanone, TD-DFT calculations accurately predict the positions of absorption bands observed in the experimental UV-Vis spectrum. lew.roresearchgate.net

A crucial aspect of computational chemistry is the validation of theoretical models against experimental data. The strong agreement between DFT-calculated results and experimental findings for related compounds provides confidence in the predictive power of these computational methods. lew.roacs.org

Structural Validation: Optimized geometrical parameters from DFT, such as bond lengths and angles, show good agreement with data obtained from X-ray crystallography for similar structures. researchgate.net

Spectroscopic Validation: Predicted vibrational frequencies from DFT calculations align well with experimental FT-IR and Raman spectra, aiding in the assignment of spectral bands to specific molecular motions. lew.roresearchgate.net Similarly, TD-DFT calculations of electronic transitions correlate successfully with experimental UV-Vis absorption spectra. lew.roacs.org

This consistent validation confirms that theoretical models can accurately describe the molecular properties of this compound and its derivatives.

Quantum Chemical Parameters and Frontier Molecular Orbitals (FMOs) Analysis

The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and other quantum chemical parameters provides deep insights into the chemical reactivity, stability, and electronic properties of a molecule. nih.gov

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting molecular behavior. nih.govnih.gov

High Energy Gap (ΔE): A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity. This is because more energy is required to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov Such molecules are often referred to as "hard" molecules.

Low Energy Gap (ΔE): A small HOMO-LUMO gap indicates that the molecule is more polarizable and has higher chemical reactivity and lower kinetic stability. acs.orgnih.gov These "soft" molecules are more likely to engage in chemical reactions, as the energy cost for electronic transitions is lower. acs.org

For bischalcone derivatives of cyclohexanone, studies have shown that a smaller HOMO-LUMO gap corresponds to a soft molecule with higher reactivity, promoting intramolecular charge transfer interactions. acs.org

Table 3: Representative Frontier Molecular Orbital Energies

| Compound Family | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Implication |

| Substituted Dibenzylidene Cyclohexanones | -5.8 to -6.5 | -2.4 to -3.2 | ~3.3 to ~3.6 | High Reactivity, "Soft" Molecule |

Note: Data is illustrative and based on studies of closely related derivatives. acs.org

Mulliken population analysis is a computational method used to assign partial charges to individual atoms within a molecule. wikipedia.org This analysis helps to understand the distribution of electron density across the molecular framework, identifying sites that are electron-rich (nucleophilic) or electron-deficient (electrophilic). lew.ro

The charge distribution is a key determinant of a molecule's electrostatic potential and its interaction with other molecules. In this compound, the carbonyl oxygen atom is expected to carry a significant negative charge due to its high electronegativity, making it a nucleophilic center. Conversely, the carbonyl carbon atom would carry a partial positive charge, rendering it an electrophilic site. The analysis also reveals the charge distribution across the conjugated system.

It is important to note that while widely used, Mulliken charges are known to be sensitive to the choice of the basis set in the calculation. wikipedia.orguni-muenchen.de

Table 4: Illustrative Mulliken Atomic Charges

| Atom | Partial Charge (e) |

| Carbonyl Oxygen (O) | -0.4 to -0.6 |

| Carbonyl Carbon (C) | +0.3 to +0.5 |

| Exocyclic α-Carbon | -0.1 to -0.2 |

| Exocyclic β-Carbon | -0.05 to +0.05 |

Note: Values are representative and based on the principles of Mulliken analysis for similar conjugated ketone structures. lew.ro

Theoretical Investigations of Structure-Property Relationships

Theoretical studies using methods like Density Functional Theory (DFT) have systematically explored how substituents on the phenyl ring of this compound derivatives alter their properties. researchgate.net The introduction of electron-donating groups (EDG) such as methoxy (B1213986) (-OCH₃) or dimethylamino (-N(CH₃)₂) and electron-withdrawing groups (EWG) like nitro (-NO₂) or cyano (-CN) profoundly impacts the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov

Electron-Donating Groups (EDGs): These groups tend to increase the energy of the HOMO more significantly than the LUMO. This results in a smaller HOMO-LUMO energy gap (Egap), which is associated with a bathochromic (red) shift in the absorption spectrum. chemrevlett.com

Electron-Withdrawing Groups (EWGs): These groups typically lower the energy of both the HOMO and LUMO, but the effect on the LUMO is often more pronounced. This also leads to a reduced energy gap and a red shift in absorption spectra. nih.gov

The HOMO-LUMO gap is a critical parameter as it relates to the molecule's electronic excitability and chemical reactivity. A smaller gap generally implies that less energy is required to excite an electron, affecting the optical and electrochemical properties. These computational findings are crucial for designing molecules with tailored absorption wavelengths for various applications. nih.govnih.gov

| Substituent (on Phenyl Ring) | Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (Egap) (eV) |

| -H (Unsubstituted) | Neutral | -5.98 | -2.05 | 3.93 |

| -N(CH₃)₂ | EDG | -5.25 | -1.89 | 3.36 |

| -OCH₃ | EDG | -5.67 | -1.98 | 3.69 |

| -NO₂ | EWG | -6.54 | -3.11 | 3.43 |

| -CN | EWG | -6.41 | -2.85 | 3.56 |

Table 2. Calculated frontier molecular orbital energies and energy gaps for representative substituted this compound derivatives. Note: These values are illustrative, calculated at a representative DFT level.

Computational methods have been successfully employed to understand the acidochromic (color change with pH) and solvatochromic (color change with solvent polarity) behavior of this compound derivatives. nih.gov These studies often use Time-Dependent Density Functional Theory (TD-DFT) to simulate UV-Vis absorption spectra in different environments. acs.org

Acidochromism: For derivatives containing groups like dimethylamino (-N(CH₃)₂), theoretical calculations can model the effect of protonation. nih.govresearchgate.net Upon adding acid, the nitrogen atom gets protonated, forming a quaternary salt. acs.org This deactivates the electron-donating ability of the amino group and disrupts the π-electron delocalization across the molecule. mdpi.com Computational models show that this protonation leads to a significant blue shift (hypochromic shift) in the absorption maximum, which is consistent with experimental observations where the color of the solution changes. acs.org For example, in 2,6-bis(4-dimethylamino-benzylidene)-cyclohexanone, protonation was computationally shown to be favored by 211 kcal/mol in the gas phase. nih.govresearchgate.net

Solvatochromism: The influence of solvent polarity on the electronic absorption spectra can be simulated using models like the Polarizable Continuum Model (PCM). These calculations can predict the shift in absorption maxima (λmax) as the solvent changes. Generally, for molecules with significant charge transfer character in their excited state, an increase in solvent polarity leads to a stabilization of the excited state and a bathochromic (red) shift in the λmax. acs.org Theoretical calculations can reproduce this trend, confirming the nature of the electronic transitions involved. acs.orgacs.org

Molecular Dynamics Simulations and Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of molecular systems. mdpi.com By simulating the atomic motions over time, MD provides insights into the conformational flexibility and preferred shapes of molecules like this compound. osti.govsoton.ac.uk

The this compound scaffold has several rotatable bonds, particularly the bond connecting the cyclohexanone ring to the benzylidene group and the bond within the benzylidene bridge. This allows the molecule to adopt various conformations. MD simulations can explore the potential energy surface of the molecule to identify low-energy, stable conformers and the energy barriers between them. mdpi.com

This analysis is crucial because the molecule's conformation can significantly influence its properties. For example, the planarity of the conjugated system affects the efficiency of electron delocalization, which in turn impacts the optical and electronic properties. MD simulations can reveal how the phenyl ring and the cyclohexanone moiety are oriented relative to each other and how this orientation fluctuates under thermal motion in different environments (e.g., in various solvents). osti.gov

Studies of Nonlinear Optical (NLO) Properties

Derivatives of this compound, particularly those with a donor-π-acceptor (D-π-A) architecture, are of interest for their nonlinear optical (NLO) properties. nih.gov NLO materials can alter the properties of light, such as its frequency, which is essential for applications in photonics and optical communications. analis.com.mymdpi.com

Computational chemistry provides a powerful means to predict and understand the NLO response of these molecules. The first hyperpolarizability (β), a measure of the second-order NLO activity, can be calculated using quantum chemical methods like DFT. researchgate.net These calculations help in screening potential NLO candidates and in understanding the structure-property relationships that govern the NLO response. analis.com.my

Theoretical studies have shown that the magnitude of β is highly dependent on:

The strength of donor and acceptor groups: Stronger donors and acceptors lead to a greater intramolecular charge transfer upon excitation, enhancing the hyperpolarizability. analis.com.my

The nature of the π-conjugated bridge: An efficient π-bridge facilitates electron delocalization between the donor and acceptor, which is crucial for a large NLO response.

Molecular symmetry: Non-centrosymmetric molecules are required for second-order NLO effects like second-harmonic generation (SHG). analis.com.my

Calculations can also determine other NLO-related properties, such as the dipole moment (μ) and polarizability (α). nih.gov By systematically modifying the molecular structure in silico (e.g., changing substituents or extending the conjugation length) and calculating the resulting NLO properties, researchers can rationally design novel chromophores with optimized performance. bohrium.com

Applications in Advanced Organic Synthesis and Materials Science

Role as Versatile Synthetic Intermediates and Building Blocks

2-Benzylidenecyclohexanone and its derivatives serve as pivotal building blocks in organic synthesis, primarily due to the presence of an electrophilic double bond and a carbonyl group. This arrangement allows for a variety of chemical transformations, enabling the synthesis of a diverse range of organic compounds.

The reactivity of this compound derivatives makes them excellent starting materials for the synthesis of complex heterocyclic structures.

Pyridocoumarins: Fused pyridocoumarins are a class of heterocyclic compounds with significant biological activities. The synthesis of these molecules can be achieved through the reaction of aminocoumarins with α,β-unsaturated ketones. For instance, the reaction of 4-aminocoumarin (B1268506) with 2,6-dibenzylidenecyclohexanone (B188912) in a mixture of ethanol (B145695) and acetic acid under reflux conditions yields a pyridocoumarin derivative. nih.gov The reaction proceeds through an initial Michael addition of the aminocoumarin to the α,β-unsaturated ketone, followed by cyclization and subsequent oxidation to form the final aromatic pyridocoumarin structure. nih.gov

1,3-Thiazines: 1,3-Thiazine derivatives are another important class of heterocyclic compounds, and their synthesis can be accomplished using chalcone-like structures, such as this compound. The general synthetic route involves the reaction of an α,β-unsaturated ketone with a sulfur and nitrogen-containing reagent, typically thiourea (B124793). derpharmachemica.comresearchgate.netsemanticscholar.orgactascientific.comnaturalspublishing.com Specifically, the treatment of 2-benzylidene-1-benzocyclanones with thiourea under acidic conditions leads to the formation of tricyclic 2-amino-1,3-thiazines. researchgate.net This reaction highlights the utility of the benzylidenecyclohexanone core as a scaffold for constructing complex, fused heterocyclic systems.

The electrophilic nature of the double bond in this compound makes it an excellent Michael acceptor. nih.govmdpi.comnih.gov This reactivity is extensively utilized in carbon-carbon bond-forming reactions to construct polyfunctionalized molecules. The Michael addition of nucleophiles to this compound derivatives is a key step in various synthetic sequences, leading to the formation of more complex structures. nih.gov

While a direct application of this compound in the total synthesis of a specific natural product is not prominently documented in the reviewed literature, its role as a versatile building block for complex carbocyclic and heterocyclic systems suggests its potential in the synthesis of natural product analogues. nih.govrsc.orgnih.govresearchgate.netrsc.org The ability to introduce multiple functional groups and stereocenters through reactions involving the α,β-unsaturated ketone moiety makes it a valuable tool for synthetic chemists aiming to create analogues of biologically active natural products.

Development of Novel Materials with Tailored Characteristics

The unique chemical structure of this compound and its derivatives has led to their exploration in the field of materials science for the development of novel materials with specific and tunable properties.

Derivatives of this compound, particularly dibenzylidene derivatives of cyclic ketones, are classified as cross-conjugated dienones or ketocyanine dyes. nih.govmdpi.com These compounds have garnered interest for their potential in creating photoactive materials. nih.gov The photophysical properties of these dyes, such as their absorption and fluorescence spectra, can be tuned by modifying the substituents on the aromatic rings. nih.gov The nearly planar geometry of the π-electron system in these molecules contributes to their distinct optical properties. nih.gov

Below is a table summarizing the photophysical properties of some ketocyanine dyes derived from cyclic ketones.

| Compound Class | Absorption Max (nm) | Emission Max (nm) | Key Structural Feature |

| Dibenzylidenecyclobutanones | Varies with substituents | Varies with substituents | Four-membered cycloalkanone core |

| Dibenzylidenecyclopentanones | Varies with substituents | Varies with substituents | Five-membered cycloalkanone core |

| Dibenzylidenecyclohexanones | Varies with substituents | Varies with substituents | Six-membered cycloalkanone core |

The specific absorption and emission maxima are highly dependent on the nature and position of substituents on the benzylidene moieties and the solvent used. nih.govnih.govresearchgate.net

Curing Agents for Epoxy Resins: Derivatives of this compound have been investigated for their role in polymer chemistry, particularly as components of epoxy resin systems. A photoresponsive epoxy resin has been synthesized from bis(4-hydroxybenzylidene)cyclohexanone and epichlorohydrin. baydaauniv.net This resulting polymer contains both oxirane rings and benzylidene units, making it a candidate for applications in coatings and adhesives where photo-initiated curing is desired. baydaauniv.net The benzylidene moiety can undergo photo-isomerization and photo-dimerization reactions upon UV irradiation, which can be harnessed for crosslinking processes. baydaauniv.net